2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol
Overview
Description
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol is an organic compound with a complex structure that includes a cyclopentene ring substituted with methyl and phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where cycloheptatriene reacts with 2,5-dimethyl-3,4-diphenylcyclopentadienone . The reaction conditions often include the use of a solvent like chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3,4-diphenylcyclopentadienone
- 2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer
Uniqueness
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and varied reactivity in chemical reactions.
Properties
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSTFRIQRLSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=C(C1O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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